2-(4-chlorophenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide
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Overview
Description
2-(4-chlorophenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide is an organic compound with a complex structure that includes a chlorophenyl group, a phenylpyridazinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include optimizing reaction conditions to ensure high yield and purity. Safety measures and environmental considerations are also crucial during industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-chlorophenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)acetamide: A simpler compound with similar structural features.
N-(4-chlorophenyl)acetamide: Another related compound with a different substitution pattern.
Uniqueness
2-(4-chlorophenyl)-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}acetamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
Molecular Formula |
C20H18ClN3O2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]acetamide |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-26-20-11-10-18(23-24-20)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25) |
InChI Key |
DPTPZPNHKLHDDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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